molecular formula C10H12N2O2S B14394929 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine CAS No. 89876-76-6

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine

Cat. No.: B14394929
CAS No.: 89876-76-6
M. Wt: 224.28 g/mol
InChI Key: KCXPETZFPNNMCV-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction of the nitro group: This reaction yields 1-[(2-Aminophenyl)sulfanyl]pyrrolidine.

    Substitution reactions: These can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfanyl]pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in binding interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    2-Nitrobenzenethiol: The precursor used in the synthesis of 1-[(2-Nitrophenyl)sulfanyl]pyrrolidine.

    1-[(2-Aminophenyl)sulfanyl]pyrrolidine: A derivative formed by the reduction of the nitro group.

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfanyl group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

89876-76-6

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H12N2O2S/c13-12(14)9-5-1-2-6-10(9)15-11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2

InChI Key

KCXPETZFPNNMCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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